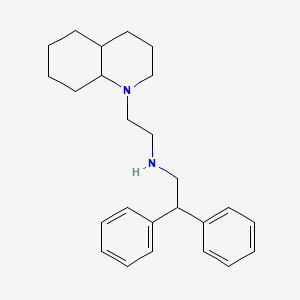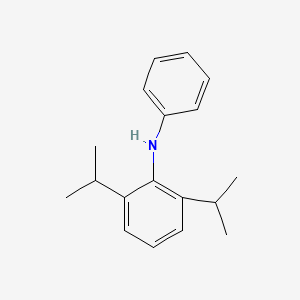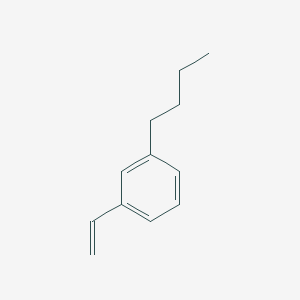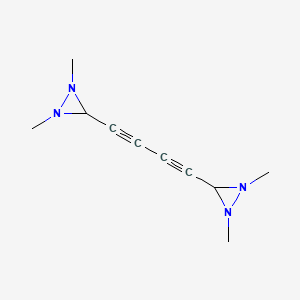
3,3'-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) is a unique organic compound characterized by its two diaziridine rings connected by a buta-1,3-diyne linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) typically involves the following steps:
Formation of the Buta-1,3-diyne Linker: This can be achieved through a Glaser coupling reaction, where two terminal alkynes are coupled in the presence of a copper(I) catalyst and an oxidant.
Introduction of Diaziridine Rings: The diaziridine rings can be introduced through a cyclization reaction involving appropriate precursors such as aziridines and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The diaziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diaziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. The buta-1,3-diyne linker provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with aniline groups instead of diaziridine rings.
3,3’-(Buta-1,3-diyne-1,4-diyl)dipyridine: Contains pyridine rings instead of diaziridine rings.
Uniqueness
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) is unique due to its combination of diaziridine rings and a buta-1,3-diyne linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
400602-42-8 |
|---|---|
分子式 |
C10H14N4 |
分子量 |
190.25 g/mol |
IUPAC名 |
3-[4-(1,2-dimethyldiaziridin-3-yl)buta-1,3-diynyl]-1,2-dimethyldiaziridine |
InChI |
InChI=1S/C10H14N4/c1-11-9(12(11)2)7-5-6-8-10-13(3)14(10)4/h9-10H,1-4H3 |
InChIキー |
KKYGVNJOMLUNTL-UHFFFAOYSA-N |
正規SMILES |
CN1C(N1C)C#CC#CC2N(N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
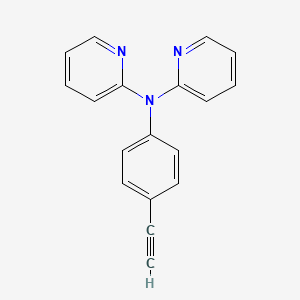
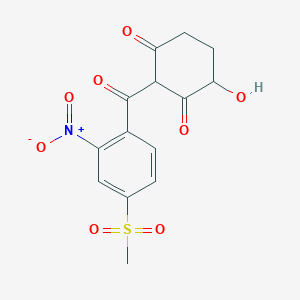
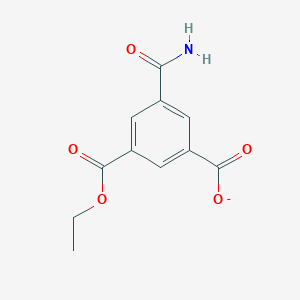
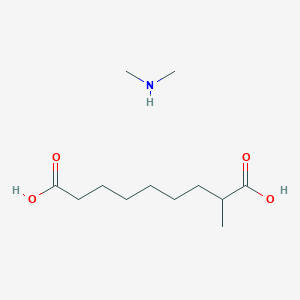
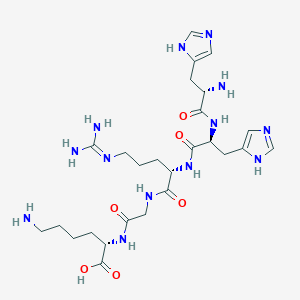


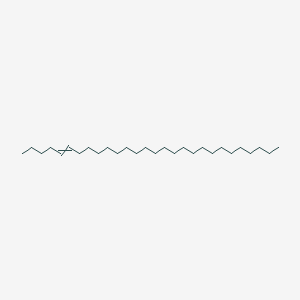
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)
